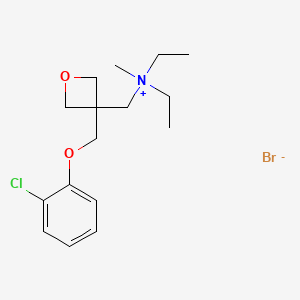

((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide

Description

((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is a quaternary ammonium compound featuring an oxetane ring substituted with an o-chlorophenoxy group and a diethylmethylammonium moiety. This article synthesizes available data to highlight key structural, physicochemical, and toxicological differences among these analogs.

Properties

CAS No. |

3635-14-1 |

|---|---|

Molecular Formula |

C16H25BrClNO2 |

Molecular Weight |

378.7 g/mol |

IUPAC Name |

[3-[(2-chlorophenoxy)methyl]oxetan-3-yl]methyl-diethyl-methylazanium;bromide |

InChI |

InChI=1S/C16H25ClNO2.BrH/c1-4-18(3,5-2)10-16(11-19-12-16)13-20-15-9-7-6-8-14(15)17;/h6-9H,4-5,10-13H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

YRDOGOKIRJGZBZ-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2Cl.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide typically involves multiple steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.

Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting a chlorophenol derivative with an appropriate alkylating agent.

Quaternization: The final step involves the quaternization of the tertiary amine with an alkyl halide, such as methyl bromide, to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring or the chlorophenoxy group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can occur at the quaternary ammonium group, potentially converting it back to a tertiary amine. Reducing agents like lithium aluminum hydride are typically used.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like hydroxide, amines, solvents like ethanol or water.

Major Products Formed

Oxidation: Oxidized derivatives of the oxetane ring or chlorophenoxy group.

Reduction: Tertiary amine derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive agent. Its quaternary ammonium group suggests it may interact with biological membranes, potentially serving as an antimicrobial or antifungal agent.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with cellular components makes it a candidate for drug development, particularly in targeting specific cellular pathways.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The quaternary ammonium group allows it to bind to negatively charged sites, disrupting normal cellular functions. This can lead to antimicrobial or antifungal effects, as well as potential therapeutic benefits in targeting specific cellular pathways.

Comparison with Similar Compounds

Position of Chlorine Substituent: Ortho vs. Para

The target compound differs from its para-chloro analog, ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide (CAS 3804-66-8), solely in the position of the chlorine atom on the phenoxy group .

Key Differences:

- The para position allows for more symmetric electron withdrawal, which may enhance stability or receptor interaction.

- Toxicity: The para-chloro analog exhibits an acute intravenous LD50 of 23 mg/kg in mice, indicating high toxicity . No direct toxicity data is available for the ortho isomer, but steric effects might modulate its biological activity.

Table 1: Structural and Toxicological Comparison of Chlorinated Analogs

Presence vs. Absence of Chlorine

The non-chlorinated analog, ((3-(Phenoxymethyl)-3-oxetanyl)methyl)trimethylammonium bromide (), lacks the chlorine atom but shares the oxetane and ammonium core.

Key Differences:

- Biological Activity : Halogens like chlorine often improve binding to hydrophobic pockets in enzymes or receptors. The absence of chlorine may reduce potency in applications such as acetylcholinesterase inhibition, a common target for quaternary ammonium compounds.

Variations in the Quaternary Ammonium Group

The ammonium group’s structure significantly impacts solubility and interactions:

Diethylmethyl vs. Trimethylammonium

- ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)trimethylammonium bromide () replaces diethylmethyl with a trimethyl group.

- Impact :

- Solubility : Trimethylammonium groups are more polar, likely increasing water solubility compared to diethylmethyl.

- Steric Effects : Diethylmethyl provides bulkier alkyl chains, which may hinder access to narrow enzymatic active sites but enhance lipid bilayer interactions.

Table 2: Ammonium Group Comparison

Toxicity and Metabolic Considerations

- The para-chloro analog’s high acute toxicity (LD50 23 mg/kg) suggests that even minor structural changes drastically alter safety profiles .

- The ortho-chloro substituent may slow metabolic degradation due to steric protection of the chlorine atom.

Biological Activity

The compound ((3-((o-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is a quaternary ammonium salt with potential biological activity. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H21BrClNO2

- Molecular Weight : 328.68 g/mol

- SMILES Notation : CN+(C)CC1(COC1)COC2=CC=CC=C2Cl

Structural Features

The compound features an oxetane ring, which is known for its unique reactivity and biological properties. The presence of the chlorophenyl group may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular components, particularly through:

- Ion Channel Modulation : Quaternary ammonium compounds often act as ion channel blockers or modulators, influencing neurotransmission and muscle contraction.

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial and fungal strains, potentially making this compound useful in antimicrobial applications.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Neurotransmission Modulation : Due to its quaternary ammonium nature, it may affect cholinergic transmission, leading to implications in neuromuscular disorders.

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of related quaternary ammonium compounds found that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 0.5 mg/mL.

- Neuromuscular Effects : In a model assessing neuromuscular transmission, a related compound demonstrated a dose-dependent inhibition of muscle contraction in response to acetylcholine, indicating potential applications in managing conditions like myasthenia gravis.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.